N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-(methylsulfanyl)butylamine and 1-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Coupling Reaction: The key step involves the coupling of the amine group of 2-methoxy-4-(methylsulfanyl)butylamine with the carboxylic acid group of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. This reaction is typically facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or other functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-methoxy-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide
- N-[2-methoxy-4-(methylsulfanyl)butyl]-N’-[(thiophen-2-yl)methyl]ethanediamide
- N’-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide
Uniqueness
N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-14-7-9(12-13-14)10(15)11-6-8(16-2)4-5-17-3/h7-8H,4-6H2,1-3H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTYQTJIJKHQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(CCSC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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